![molecular formula C21H24N2O B5780975 5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)
5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is an atypical antipsychotic drug used in the treatment of schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at Rhône-Poulenc Laboratories in France. Clozapine is considered a breakthrough drug in the treatment of schizophrenia due to its unique mechanism of action and biochemical and physiological effects.
作用機序
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor. It also blocks serotonin receptors, specifically the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its unique efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been found to have several biochemical and physiological effects in addition to its antipsychotic properties. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is thought to contribute to its anxiolytic and sedative effects. Clozapine has also been found to increase the levels of the neurotrophic factor brain-derived neurotrophic factor (BDNF), which is thought to contribute to its neuroprotective effects.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, it has a low risk of extrapyramidal side effects compared to other antipsychotic drugs. However, clozapine also has several limitations for use in lab experiments. It has a narrow therapeutic window and can cause agranulocytosis, a potentially life-threatening condition characterized by a low white blood cell count.
将来の方向性
There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that target the D4 receptor, similar to clozapine. Another area of research is the development of drugs that target the 5-HT2A receptor, which may have additional benefits in the treatment of schizophrenia. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of clozapine and to develop new drugs that can mimic these effects without the risk of agranulocytosis.
合成法
Clozapine can be synthesized through a multi-step process starting with the condensation of 2-chlorobenzoic acid with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of sodium borohydride to form the corresponding nitro alcohol. The nitro alcohol is then reduced to the amino alcohol using hydrogen gas and palladium on carbon catalyst. Finally, the amino alcohol is cyclized using phosphorus oxychloride to form clozapine.
科学的研究の応用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has been shown to be more effective than other antipsychotic drugs in treating treatment-resistant schizophrenia. Additionally, clozapine has been found to have a lower risk of extrapyramidal side effects than other antipsychotic drugs.
特性
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(16-22-14-6-1-7-15-22)23-19-10-4-2-8-17(19)12-13-18-9-3-5-11-20(18)23/h2-5,8-11H,1,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCLBTZYVJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



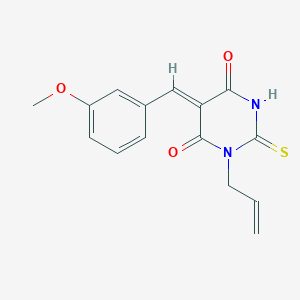
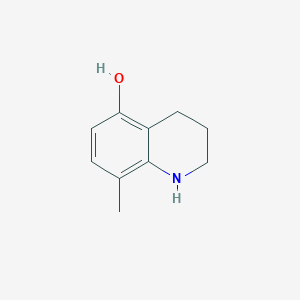
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
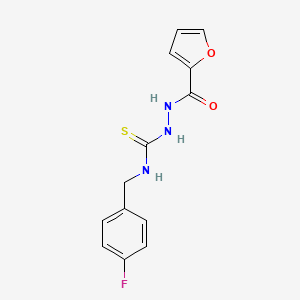
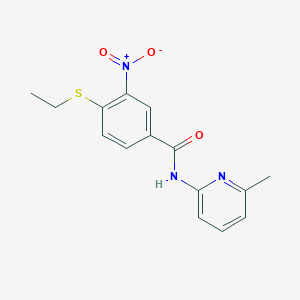
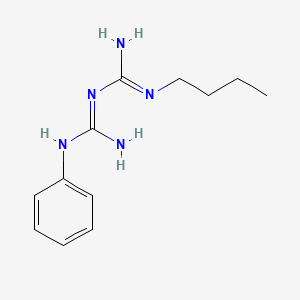
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)